3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide
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Overview
Description
3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . The general reaction scheme is as follows:
Benzenesulfonyl chloride+Amine→3-[(Benzenesulfonyl)carbamoyl]aminobenzene-1-sulfonamide+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as recrystallization and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or alcohols, and the reaction is typically carried out in a polar solvent like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a new sulfonamide derivative .
Scientific Research Applications
3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs with antibacterial and anticancer properties.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other sulfonamide derivatives that have applications in agriculture and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit the activity of enzymes such as carbonic anhydrase by binding to the active site and blocking substrate access . This inhibition can lead to various biological effects, including antibacterial and anticancer activities .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has similar structural features but includes a bromine and fluorine substitution.
4-Hydroxy-3-{[(4-hydroxybutyl)carbamoyl]amino}benzene-1-sulfonamide: This compound has additional hydroxyl groups, which may affect its biological activity.
Uniqueness
3-{[(Benzenesulfonyl)carbamoyl]amino}benzene-1-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with a wide range of biological targets makes it a valuable compound in medicinal chemistry .
Properties
CAS No. |
185460-98-4 |
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Molecular Formula |
C13H13N3O5S2 |
Molecular Weight |
355.4 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-(3-sulfamoylphenyl)urea |
InChI |
InChI=1S/C13H13N3O5S2/c14-22(18,19)12-8-4-5-10(9-12)15-13(17)16-23(20,21)11-6-2-1-3-7-11/h1-9H,(H2,14,18,19)(H2,15,16,17) |
InChI Key |
JLDQGGKPVKXVFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=CC(=CC=C2)S(=O)(=O)N |
Origin of Product |
United States |
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